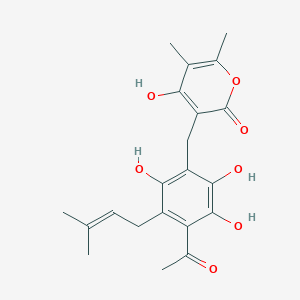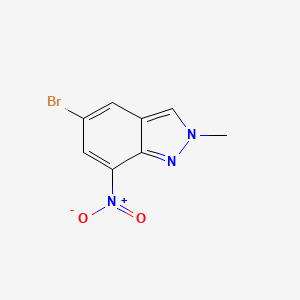![molecular formula C11H16ClNO B1447702 [1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride CAS No. 1803589-36-7](/img/structure/B1447702.png)
[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride
Vue d'ensemble
Description
1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride, also known as AMPCP-HCl, is a cyclic amine derivative of the amino acid phenylalanine. It is a white crystalline powder with a melting point of 181-183 °C. AMPCP-HCl has been used in a variety of scientific research applications, including as a drug target in drug discovery, as a reagent for chemical synthesis, and in biochemical and physiological studies.
Applications De Recherche Scientifique
Chemical Properties and Synthesis Methods
Methanol as a Chemical Marker : Methanol has been identified as a marker for assessing solid insulation conditions in power transformers. It was first discovered during thermal ageing tests with oil-immersed insulating papers and has been used to monitor cellulosic insulation degradation (Jalbert et al., 2019)[https://consensus.app/papers/methanol-marker-detection-insulating-paper-degradation-jalbert/e7b6ec98dc6a5f13a15cb569c5135b20/?utm_source=chatgpt].
Methanol Crossover in Direct Methanol Fuel Cells : Methanol crossover from the anode to the cathode is a significant limitation in direct methanol fuel cells (DMFCs). Research focuses on developing more methanol-impermeable polymer electrolytes to reduce crossover and improve efficiency (Heinzel & Barragán, 1999)[https://consensus.app/papers/review-methanol-crossover-methanol-fuel-cells-heinzel/5611517ca7e950f2be52aff11ef31866/?utm_source=chatgpt].
Use of Methanol in Cryopreservation : Methanol, among other cryoprotective additives (CPAs), is used in the frozen storage of microorganisms. Its effectiveness varies across different species, highlighting the need for empirical determination of the best CPA for specific applications (Hubálek, 2003)[https://consensus.app/papers/protectants-used-cryopreservation-microorganisms-hubálek/6a7df7157d2d5ca180e57f491db08442/?utm_source=chatgpt].
Applications in Scientific Research
Methanol for Hydrogen Production : Methanol serves as a liquid hydrogen carrier, offering a method to produce high-purity hydrogen. Research efforts include methanol steam reforming and methanol decomposition, focusing on catalyst development and reactor technology to improve efficiency and sustainability (García et al., 2021)[https://consensus.app/papers/review-hydrogen-production-methanol-conversion-garcía/c4aec148a2065d30b56efb29803590b1/?utm_source=chatgpt].
Chromatographic Applications : Methanol is utilized in chromatographic methods for the separation of basic solutes. A specific test in methanol water can help select columns suitable for separating basic solutes, demonstrating methanol's role in improving chromatographic techniques (Engelhardt et al., 1991)[https://consensus.app/papers/characterization-silicabased-phases-engelhardt/bf843de6780655f3bc49e2023b33b17e/?utm_source=chatgpt].
Propriétés
IUPAC Name |
[1-(aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWZGKZFMSPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)CO)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




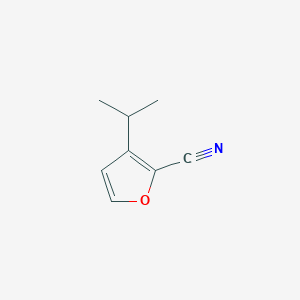
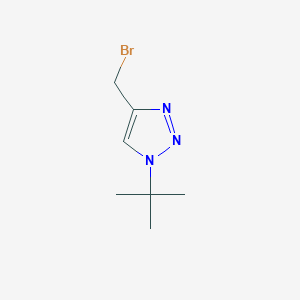

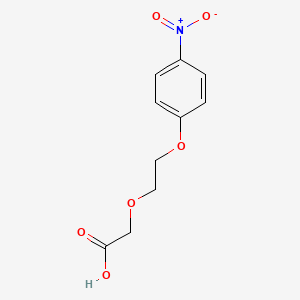
![4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1447631.png)
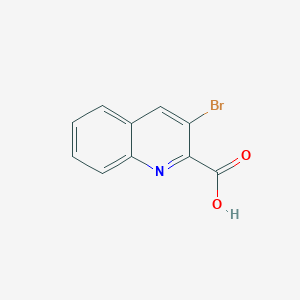
![5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline](/img/structure/B1447634.png)

